DprE1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

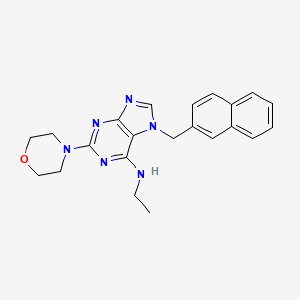

Molecular Formula |

C22H24N6O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |

InChI |

InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26) |

InChI Key |

WPINVMNTXVOWAN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DprE1-IN-6: A Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

DprE1-IN-6, also identified as compound 56, is a novel and potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the biosynthetic pathway of essential mycobacterial cell wall components. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its key quantitative data. Visual diagrams of the synthetic pathway and the mechanism of DprE1 inhibition are included to facilitate a deeper understanding of this promising antitubercular agent.

Chemical Structure and Properties

This compound belongs to a class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. Its specific chemical structure and properties are detailed below.

Chemical Formula: C₂₂H₂₄N₆O

Molecular Weight: 388.47 g/mol

The purine scaffold is substituted at the C2 and C6 positions, with a key naphthalen-2-ylmethyl group at the N7 position, which has been demonstrated to be crucial for its potent inhibitory activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

Caption: Synthetic pathway for this compound (Compound 56).

Experimental Protocol: Synthesis of this compound (Compound 56)

Step 1: Synthesis of 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purine

To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at this temperature for 30 minutes, after which 2-(bromomethyl)naphthalene (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purine.

Step 2: Synthesis of 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purin-6-amine (Intermediate 1)

A solution of 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purine (1.0 eq) in ethanol is saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography to afford 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purin-6-amine as a solid.

Step 3: Synthesis of N-cyclopentyl-7-(naphthalen-2-ylmethyl)-7H-purin-2,6-diamine (this compound)

To a reaction vessel containing 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purin-6-amine (1.0 eq), cyclopentylamine (1.5 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq), and Xantphos (0.2 eq) are added. The vessel is evacuated and backfilled with argon. Anhydrous dioxane is added, and the mixture is heated to 110 °C for 24 hours. After cooling, the reaction mixture is filtered through celite and the filtrate is concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against DprE1 and demonstrates significant antimycobacterial effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

| Parameter | Value | Reference |

| MIC against M. tuberculosis H37Rv | 1 µM | [1] |

| IC₅₀ against DprE1 enzyme | Not explicitly stated in the provided abstract | - |

| Microsomal Stability | High | [1] |

| In vivo Clearance | Medium | [1] |

Mechanism of Action and Experimental Workflow

DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. This compound acts as a non-covalent, reversible inhibitor of this enzyme, thereby disrupting cell wall biosynthesis and leading to bacterial death.

Experimental Workflow: DprE1 Inhibition Assay

The inhibitory activity of this compound against the DprE1 enzyme is typically evaluated using a fluorescence-based assay.

Caption: Workflow for determining the in vitro inhibitory activity of this compound against the DprE1 enzyme.

Conclusion

This compound represents a significant advancement in the development of novel antitubercular agents. Its potent activity against DprE1, favorable microsomal stability, and efficacy against drug-resistant strains make it a compelling lead compound for further preclinical and clinical development. The synthetic route is well-defined, allowing for the generation of analogues for structure-activity relationship studies to further optimize its pharmacological profile. This technical guide provides the foundational information necessary for researchers to build upon the current understanding of this promising molecule in the fight against tuberculosis.

References

The Discovery and Development of DprE1 Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature or patent information was found for a specific compound designated "DprE1-IN-6". This guide therefore provides a comprehensive overview of the discovery, origin, and characterization of DprE1 inhibitors as a class of potent anti-tubercular agents, drawing upon well-documented examples from the field.

Introduction: DprE1 as a Vulnerable Target in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3] DPA is the sole precursor for the synthesis of arabinans, which are essential components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[3] The essentiality of DprE1 for Mtb viability, coupled with its absence in humans, makes it a highly attractive and vulnerable target for the development of novel anti-TB drugs.[1][4] The discovery of potent DprE1 inhibitors has been a significant advancement in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.[5]

The DprE1-DprE2 Catalytic Pathway

The epimerization of DPR to DPA is a two-step process involving two enzymes, DprE1 and DprE2. The overall pathway is crucial for the formation of the mycobacterial cell wall.

Discovery and Origin of DprE1 Inhibitors

The discovery of DprE1 inhibitors has largely been driven by high-throughput screening (HTS) of compound libraries against whole Mtb cells, followed by target identification, as well as structure-based drug design.[6] This has led to the identification of several distinct chemical scaffolds with potent anti-tubercular activity.

Covalent Inhibitors

The first and most prominent class of DprE1 inhibitors are the benzothiazinones (BTZs). The discovery of BTZs as potent anti-TB agents stemmed from a whole-cell screening campaign.[7] The lead compound, BTZ043, exhibited nanomolar activity against Mtb.[7] Subsequent genetic and biochemical studies identified DprE1 as the molecular target of BTZs.[7] These compounds act as "suicide inhibitors" by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[7]

Non-Covalent Inhibitors

Following the discovery of covalent inhibitors, efforts were made to identify non-covalent inhibitors to potentially mitigate risks associated with reactive metabolites. Scaffold hopping from known covalent inhibitors and new screening campaigns led to the discovery of several classes of non-covalent DprE1 inhibitors, such as the 1,4-azaindoles (e.g., TBA-7371) and carbostyril derivatives (e.g., OPC-167832).[8][9] These compounds bind reversibly to the active site of DprE1.[8]

Quantitative Data of Representative DprE1 Inhibitors

The following tables summarize key quantitative data for well-characterized DprE1 inhibitors.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors

| Compound | DprE1 IC50 (nM) | Mtb H37Rv MIC (µg/mL) | Reference |

| BTZ043 | - | 0.001 | [7] |

| PBTZ169 (Macozinone) | - | 0.0005 | [9] |

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors

| Compound | DprE1 IC50 (nM) | Mtb H37Rv MIC (µg/mL) | Reference |

| TBA-7371 | <6 | 0.03 | [9] |

| OPC-167832 | 0.28 | 0.0006 | [9] |

Table 3: In Vivo Efficacy of DprE1 Inhibitors in a Murine TB Model

| Compound | Dose (mg/kg) | Log10 CFU Reduction (Lungs) | Reference |

| BTZ043 | 50 | ~1.0 | [10] |

| PBTZ169 | 50 | ~1.5 | [10] |

| TBA-7371 | 100 | ~1.2 | [10] |

| OPC-167832 | 25 | ~2.0 | [10] |

Experimental Protocols

DprE1 Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against DprE1 is a fluorescence-based assay using a surrogate substrate.

Protocol:

-

Reagents: Purified recombinant Mtb DprE1 enzyme, decaprenylphosphoryl-β-D-ribose (DPR) or a suitable surrogate substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose, FPR), a redox indicator dye (e.g., resazurin), and the test compounds.[11]

-

Procedure: a. The DprE1 enzyme is incubated with varying concentrations of the test compound in an appropriate buffer. b. The enzymatic reaction is initiated by the addition of the substrate (DPR or FPR). c. The reaction is coupled to the reduction of resazurin to the fluorescent product resorufin, which can be monitored spectrophotometrically. d. The rate of resorufin formation is proportional to the DprE1 activity. e. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Mtb H37Rv culture, and test compounds.[9]

-

Procedure: a. Serial two-fold dilutions of the test compounds are prepared in the 7H9 broth in the microtiter plates. b. A standardized inoculum of Mtb H37Rv is added to each well. c. The plates are incubated at 37°C for 7-14 days. d. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

In Vivo Efficacy in a Murine Tuberculosis Model

The efficacy of anti-TB compounds is commonly evaluated in mouse models of chronic TB infection.

Protocol:

-

Animal Model: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of Mtb H37Rv.[10]

-

Treatment: After establishing a chronic infection (typically 4-6 weeks post-infection), mice are treated orally with the test compound daily for a specified duration (e.g., 4 weeks).

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar plates.

-

Data Analysis: The efficacy of the compound is expressed as the log10 CFU reduction compared to the untreated control group.[10]

Conclusion

The discovery of DprE1 inhibitors represents a major breakthrough in the development of new treatments for tuberculosis. Both covalent and non-covalent inhibitors have demonstrated potent activity against Mtb in vitro and in vivo, with several candidates advancing into clinical trials.[5] The detailed understanding of the DprE1 enzyme and its interaction with inhibitors provides a solid foundation for the structure-based design of next-generation anti-TB drugs with improved efficacy and safety profiles. The experimental protocols outlined in this guide are fundamental to the continued research and development in this critical area of infectious disease.

References

- 1. Synthetic molecules as DprE1 inhibitors: A patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

DprE1-IN-6 target identification and validation in TB

An In-Depth Technical Guide to the Target Identification and Validation of DprE1 Inhibitors in Mycobacterium tuberculosis

Introduction

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, creating an urgent need for novel therapeutics that act on new molecular targets.[1][2][3] A highly successful strategy in modern drug discovery is the identification of targets essential for the pathogen's survival but absent in the human host, minimizing the potential for toxicity.

One of the most vulnerable and well-validated targets to emerge in recent years is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[4][5][6] This flavoenzyme is a critical component of the mycobacterial cell wall biosynthesis pathway, playing an indispensable role in the synthesis of arabinans, which are major constituents of the arabinogalactan and lipoarabinomannan complexes.[1][3][7] The essentiality of DprE1 for Mtb survival, coupled with its absence in mammals, makes it an ideal target for therapeutic intervention.[8][9]

Numerous DprE1 inhibitors have been discovered, many of which are now in various stages of clinical development.[9][10] These compounds are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[11] This technical guide will provide a comprehensive overview of the core processes involved in the identification and validation of DprE1 as the target for a novel anti-TB agent. While this guide is titled with the specific placeholder "DprE1-IN-6," it will use the well-characterized class of nitro-containing covalent inhibitors, such as Benzothiazinones (BTZs), as a representative model to illustrate the principles and methodologies.[8][12]

The Arabinan Biosynthesis Pathway and the Role of DprE1

The integrity of the mycobacterial cell wall is paramount for the bacterium's survival and virulence. A key component of this wall is the arabinogalactan (AG) layer, which is covalently linked to peptidoglycan and esterified with mycolic acids. The synthesis of AG requires a specific arabinose donor, decaprenylphosphoryl-arabinose (DPA).[13] The generation of DPA from decaprenylphosphoryl-ribose (DPR) is a crucial two-step epimerization reaction catalyzed by the DprE1-DprE2 complex.[8][9][11]

-

Step 1 (Oxidation): DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, catalyzes the oxidation of DPR at the C2' position to produce the intermediate decaprenyl-phospho-2'-keto-D-erythropentafuranose (DPX).[7][8][11]

-

Step 2 (Reduction): The keto-intermediate DPX is then reduced by the NADH-dependent reductase DprE2 to yield the final arabinose donor, DPA.[9][12]

By inhibiting DprE1, small molecules can effectively block the production of DPA, thereby halting cell wall synthesis and leading to rapid bactericidal activity.[1][7]

Target Identification and Validation Workflow

The process of confirming that a specific enzyme is the target of a hit compound from a phenotypic screen is a multi-step endeavor. It requires a convergence of evidence from genetic, biochemical, and microbiological experiments.

Quantitative Data for Representative DprE1 Inhibitors

The efficacy of DprE1 inhibitors is determined through a series of quantitative assays that measure their activity against the whole bacterium, their direct effect on the enzyme, and their toxicity towards mammalian cells. Data for leading clinical candidates highlight the potent and specific nature of these compounds.

| Compound | Type | Mtb H37Rv MIC (nM) | DprE1 IC₅₀ (nM) | Cytotoxicity (HepG2 IC₅₀, µM) | In Vivo Efficacy (Mouse Model) |

| BTZ-043 | Covalent | 2.3[9] | ~1.6 (µM)[14] | 11.5[9] | Significant CFU reduction[9] |

| Macozinone (PBTZ-169) | Covalent | 0.65[9] | N/A | 127[9] | Superior CFU reduction vs. BTZ-043[9] |

| TBA-7371 | Covalent | N/A | N/A | N/A | In clinical trials |

| OPC-167832 | Covalent | N/A | N/A | N/A | In clinical trials |

| Nitrophenyltriazoles | Covalent | 30 - 60[9] | N/A | >30[9] | N/A |

| Pyrimidino-morpholine | Non-covalent | 600 - 1700[9] | N/A | >100[9] | Promising (ED₉₉ ~30 mg/kg)[9] |

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of M. tuberculosis.

Methodology:

-

Preparation: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound (e.g., this compound) is serially diluted (2-fold) in a 96-well microplate.

-

Inoculation: The diluted Mtb culture is added to each well containing the compound dilutions. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

-

Readout: The MIC is determined as the lowest drug concentration at which no visible bacterial growth (or pellet) is observed. This can also be quantified using a colorimetric indicator like Resazurin, which changes color in the presence of metabolically active cells.

Protocol 2: In Vitro DprE1 Enzymatic Assay (TLC-based)

Objective: To confirm direct inhibition of DprE1 enzymatic activity.[15]

Methodology:

-

Enzyme and Substrate: Recombinant, purified DprE1 is used. The substrate is ¹⁴C-labeled decaprenylphosphoryl-ribose (¹⁴C-DPR).

-

Reaction Mixture: The reaction is set up in a buffer containing the DprE1 enzyme, the test inhibitor at various concentrations, and initiated by the addition of ¹⁴C-DPR.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching and Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solvent system.

-

TLC Analysis: The extracted lipids are spotted onto a silica thin-layer chromatography (TLC) plate and developed in an appropriate solvent system to separate the substrate (DPR) from the product (DPX).

-

Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the spots corresponding to DPR and DPX is quantified. The percentage of conversion is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration.

Protocol 3: Generation and Analysis of Resistant Mutants

Objective: To identify the genetic basis of resistance, thereby identifying the drug's target.

Methodology:

-

Selection of Mutants: A large number of Mtb cells (~10⁸ to 10⁹ CFU) are plated onto Middlebrook 7H10 agar plates containing the inhibitor at a concentration 5-10 times its MIC.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

-

Verification: Resistant colonies are picked, re-streaked on drug-containing plates to confirm the resistance phenotype, and their MIC is re-determined.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.

-

Whole-Genome Sequencing (WGS): The genomes are sequenced using a next-generation sequencing platform.

-

Bioinformatic Analysis: The sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. Mutations that consistently appear in independently isolated resistant mutants are considered high-confidence resistance-conferring mutations. For DprE1 inhibitors, mutations are frequently found within the dprE1 gene itself.

Protocol 4: Thermal Shift Assay (TSA)

Objective: To confirm direct physical binding of the inhibitor to the DprE1 protein.

Methodology:

-

Preparation: A reaction mix is prepared containing purified DprE1 protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test inhibitor at various concentrations.

-

Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR machine.

-

Fluorescence Monitoring: As the protein unfolds (melts) due to heat, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds and stabilizes the protein will cause a positive shift in the Tm. The magnitude of the Tm shift is indicative of the binding affinity.

Conclusion and Future Outlook

The identification and validation of DprE1 as a key anti-tuberculosis drug target represents a significant success story in modern TB drug discovery.[16] The comprehensive workflow—spanning from whole-cell phenotypic screening to genetic and biochemical validation—provides a robust framework for confirming the mechanism of action of novel inhibitors. Covalent inhibitors like the benzothiazinones have demonstrated exceptional potency and are progressing through clinical trials, offering hope for new, more effective TB treatment regimens.[9][10]

The continued exploration of DprE1's structural biology and the mechanisms of resistance will be crucial for developing next-generation inhibitors that can overcome potential clinical resistance.[16] Furthermore, the promiscuous nature of the DprE1 active site suggests that a wide variety of chemical scaffolds can be developed, providing a rich pipeline for future anti-TB drug candidates.[11] The rigorous validation process detailed in this guide is essential for ensuring that these promising molecules are advanced into clinical development with a clear understanding of their therapeutic target.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneonline.com [geneonline.com]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DprE1 - from the Discovery to the Promising Tuberculosis Drug Target | Bentham Science [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research.abo.fi [research.abo.fi]

DprE1 Inhibition: A Technical Guide to Covalent and Non-Covalent Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2][3] Its periplasmic localization and vulnerability make it a prime target for the development of novel anti-tubercular agents.[3][4] Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[3][5] This technical guide provides an in-depth analysis of these two inhibition modalities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The DprE1 Catalytic Pathway: A Target for Inhibition

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the synthesis of the arabinan polymers of the mycobacterial cell wall.[4][6] The process is a two-step oxidation-reduction reaction where DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, first oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[4][6] DprE2 then reduces DPX to DPA.[6] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.[2]

Covalent Inhibition of DprE1

Covalent inhibitors of DprE1 are characterized by the formation of a stable, irreversible bond with the enzyme, leading to its permanent inactivation.[7] A prominent class of covalent DprE1 inhibitors are the nitroaromatic compounds, including benzothiazinones (BTZs), dinitrobenzamides (DNBs), and nitroquinoxalines.[1][3]

Mechanism of Covalent Inhibition

The mechanism of action for many covalent DprE1 inhibitors, such as BTZ043 and PBTZ169, involves the reductive activation of a nitro group present on the inhibitor.[3][4] The reduced flavin cofactor (FADH₂) within the DprE1 active site reduces the nitro group of the inhibitor to a reactive nitroso derivative.[3][8] This electrophilic intermediate then undergoes a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis) in the DprE1 active site, forming an irreversible semimercaptal covalent adduct.[3][4][6] This "suicide inhibition" mechanism effectively halts the enzyme's catalytic activity.[4][8]

Quantitative Data for Covalent Inhibitors

The potency of covalent inhibitors is often characterized by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole mycobacterial cells.

| Inhibitor | Type | Target | IC₅₀ (µM) | MIC (µg/mL) | Reference |

| BTZ043 | Covalent (Benzothiazinone) | DprE1 | 4.5 | 0.001 | [6] |

| PBTZ169 | Covalent (Benzothiazinone) | DprE1 | - | - | [1] |

| DNB1 | Covalent (Dinitrobenzamide) | DprE1 | - | 0.072 | [6] |

| VI-9376 | Covalent (Nitroquinoxaline) | DprE1 | - | 1 | [6] |

Non-Covalent Inhibition of DprE1

Non-covalent inhibitors bind to DprE1 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[9] Unlike their covalent counterparts, these inhibitors do not form a permanent bond with the enzyme. The absence of a reactive moiety, such as a nitro group, is a common feature of non-covalent DprE1 inhibitors.[1]

Mechanism of Non-Covalent Inhibition

Non-covalent inhibitors, such as the quinoxaline derivative Ty38c, bind to the active site of DprE1 and physically block the binding of the natural substrate, DPR.[10] This competitive or non-competitive inhibition is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity. The binding affinity and residence time of the inhibitor in the active site are key determinants of its efficacy.

Quantitative Data for Non-Covalent Inhibitors

| Inhibitor | Type | Target | IC₅₀ (µM) | MIC (µg/mL) | Reference |

| Ty38c | Non-Covalent (Quinoxaline) | DprE1 | - | 3.1 | [1][10] |

| QN127 | Non-Covalent (Quinoxaline) | DprE1 | - | - | [10] |

| BTZ045 | Non-Covalent (Benzothiazinone analog) | DprE1 | 11.0 | - | [6] |

| BTZ046 | Non-Covalent (Benzothiazinone analog) | DprE1 | 19.7 | - | [6] |

Experimental Protocols

DprE1 Enzyme Activity Assay (Amplex Red/Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of DPR when molecular oxygen is the electron acceptor.

Materials:

-

Purified DprE1 enzyme

-

Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like farnesylphosphoryl-β-D-ribose (FPR)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPR substrate, Amplex Red, and HRP.

-

Add the DprE1 enzyme to initiate the reaction. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin from Amplex Red in the presence of H₂O₂.

-

Calculate the initial reaction rates from the progress curves.

-

For IC₅₀ determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is used to confirm the covalent modification of DprE1 by an inhibitor.

Procedure:

-

Incubate purified DprE1 with the covalent inhibitor under conditions that promote adduct formation.

-

Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

-

Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

-

A mass shift corresponding to the molecular weight of the inhibitor (or its active form) confirms the formation of a covalent adduct.

-

For more detailed analysis, the protein-inhibitor complex can be subjected to proteolytic digestion followed by LC-MS/MS to identify the specific peptide and amino acid residue (e.g., Cys387) that is modified.[11]

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information on how inhibitors bind to the DprE1 active site.

Procedure:

-

Crystallize the DprE1 enzyme, either in its apo form or co-crystallized with the inhibitor. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the inhibitor.

-

Collect X-ray diffraction data from the crystals.

-

Process the diffraction data and solve the crystal structure.

-

The resulting electron density map will reveal the binding mode of the inhibitor, including its specific interactions with active site residues and, for covalent inhibitors, the covalent linkage to Cys387.[12][13][14]

Conclusion

The distinction between covalent and non-covalent inhibition of DprE1 is fundamental to the design and development of new anti-tubercular drugs. Covalent inhibitors, particularly nitroaromatics, have demonstrated exceptional potency, although they may require metabolic activation. Non-covalent inhibitors offer an alternative mechanism that avoids potentially reactive functional groups. A comprehensive understanding of both mechanisms, supported by robust quantitative data and detailed experimental validation, is crucial for advancing novel DprE1-targeting therapies for tuberculosis.

References

- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

DprE1-IN-6 Binding Site on the DprE1 Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the novel antitubercular agent, DprE1-IN-6, and its target enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for new tuberculosis therapies.[1] this compound, also identified as compound 56 in the primary literature, belongs to a new class of potent 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine inhibitors of DprE1.[1][2]

Core Mechanism of Action

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3] DPA is the sole arabinose donor for the synthesis of essential cell wall components, arabinogalactan and lipoarabinomannan.[3] this compound inhibits the initial oxidation step of this pathway, catalyzed by DprE1, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][3] The identification of DprE1 as the specific molecular target for this class of purine inhibitors was confirmed through the genomic sequencing of resistant Mycobacterium tuberculosis mutants, which revealed mutations in the dprE1 gene.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its optimized analogue, compound 64, from the same chemical series.

| Compound | Chemical Name | MIC99 vs. Mtb H37Rv (μM) | Mammalian Cell Line Toxicity | Metabolic Deactivation (Clearance) | Aqueous Solubility (μM) | Plasma Stability |

| This compound (Compound 56) | 6-amino-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purine | 1 | Limited | Medium (27 μL/min/mg) | >90 | High |

| Compound 64 | 6-(ethylamino)-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purine | 1 | Limited | Medium (16.8 μL/min/mg) | >90 | High |

Data sourced from Finger V, et al. Eur J Med Chem. 2023.[1][2]

This compound Binding Site and Interactions

While a co-crystal structure of DprE1 with this compound is not publicly available, molecular modeling and dynamic simulations have elucidated the key features of its binding within the enzyme's active site.[1] The binding of this compound is non-covalent.

The active site of DprE1 can be conceptually divided into three main regions: a hydrophobic "head" region, a "trunk" area that faces the FAD cofactor, and a solvent-accessible "tail" region.[4] The binding of this compound and its analogues involves interactions with residues across these regions.

Based on molecular modeling of the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine series, the following key interactions are proposed:

-

7-(naphthalen-2-ylmethyl) substitution: This moiety is crucial for the antimycobacterial activity and likely occupies a hydrophobic pocket within the active site, contributing significantly to the binding affinity.[1]

-

Purine Core: The central purine scaffold serves as the anchor for the substituents and is positioned to interact with residues in the active site.

-

Substitutions at positions 2 and 6: Modifications at these positions, such as the morpholino and amino groups in this compound, are critical for optimizing the inhibitory activity. These groups likely form hydrogen bonds and other interactions with polar residues in the active site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogues.

Determination of Minimum Inhibitory Concentration (MIC)

A phenotypic screening of a small molecule library against Mycobacterium tuberculosis H37Rv is performed to identify initial hits. The MIC is determined using the Microplate Alamar Blue Assay (MABA) or a similar method.

-

Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in microplates.

-

Inoculation: The bacterial culture is diluted to a standard optical density, and a specific volume is added to each well of the microplate containing the test compounds.

-

Incubation: The microplates are incubated at 37°C for a defined period (e.g., 7 days).

-

Detection: A resazurin-based indicator (e.g., Alamar Blue) is added to each well. The plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change.

Target Identification via Resistant Mutant Sequencing

This protocol is used to identify the molecular target of a novel antibacterial compound.

-

Generation of Resistant Mutants: A high concentration of the lead compound (e.g., 10x MIC) is used to select for spontaneous resistant mutants of M. tuberculosis.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type and the resistant mutant strains.

-

Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.

-

Data Analysis: The sequencing data is analyzed to identify genes with mutations. The presence of mutations in the same gene across independently isolated resistant mutants strongly suggests that the protein encoded by that gene is the drug's target. For the purine series including this compound, mutations were identified in the dprE1 gene.[1]

DprE1 Inhibition Assay (Radiolabelling)

This in-vitro assay confirms the direct inhibition of the DprE1 enzyme.

-

Reaction Mixture: The assay is performed in a reaction mixture containing purified DprE1 enzyme, the FAD cofactor, and the radiolabeled substrate, decaprenylphosphoryl-β-D-[14C]ribose ([14C]DPR).

-

Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

-

Extraction of Lipids: The reaction is stopped, and the lipids (including the substrate DPR and the product DPX) are extracted using an organic solvent mixture (e.g., chloroform/methanol).

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate.

-

Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled spots corresponding to the substrate and product are visualized and quantified. A reduction in the formation of the product in the presence of the inhibitor confirms enzymatic inhibition.

Visualizations

Signaling Pathway: DprE1's Role in Arabinan Synthesis

References

- 1. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

DprE1 Inhibition and its Effect on Arabinan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. This technical guide provides an in-depth overview of DprE1, its role in arabinan biosynthesis, and the mechanism by which its inhibition disrupts this vital pathway, leading to bacterial cell death. The guide will utilize data from well-characterized DprE1 inhibitors to illustrate these principles, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to DprE1 and Arabinan Biosynthesis

The mycobacterial cell wall is a complex structure essential for the survival and pathogenicity of Mtb. A key component of this wall is the arabinogalactan (AG) layer, which is covalently linked to peptidoglycan and esterified with mycolic acids. The arabinan domains of both arabinogalactan and lipoarabinomannan (LAM), another critical cell wall component, are synthesized from the precursor decaprenylphosphoryl-arabinose (DPA).

DprE1, a flavoenzyme, is a critical component of the two-part enzymatic system (along with DprE2) that catalyzes the epimerization of decaprenylphosphoryl-ribose (DPR) to DPA.[1] DprE1 specifically oxidizes the C2' hydroxyl of DPR to produce the keto intermediate, decaprenyl-phospho-2'-keto-D-arabinose (DPX).[2][3] DprE2 then reduces DPX to DPA.[4] By blocking the initial step in this pathway, DprE1 inhibitors prevent the formation of DPA, thereby halting the synthesis of arabinans and compromising the structural integrity of the cell wall, which ultimately leads to cell lysis and death.[1][5]

Quantitative Data on DprE1 Inhibitors

A number of DprE1 inhibitors have been identified, falling into two main categories: covalent and non-covalent inhibitors. The following tables summarize key quantitative data for some of the most well-studied examples.

Table 1: In Vitro Enzyme Inhibition and Whole-Cell Activity of Covalent DprE1 Inhibitors

| Compound | Class | Target | IC50 (µM) | MIC (µM) on Mtb H37Rv | Cytotoxicity (CC50 or IC50 in µM) | Cell Line |

| BTZ043 | Benzothiazinone | DprE1 | 4.5 | 0.0023 | 11.5 | HepG2 |

| Macozinone (PBTZ169) | Benzothiazinone | DprE1 | - | 0.00065 | 127 | HepG2 |

| DNB1 | Dinitrobenzamide | DprE1 | - | 0.072 | - | - |

| Unnamed | Nitrophenyltriazole | DprE1 | - | 0.03 - 0.06 | >30 | HepG2 |

Data sourced from multiple studies.[3][6]

Table 2: In Vitro Enzyme Inhibition and Whole-Cell Activity of Non-Covalent DprE1 Inhibitors

| Compound | Class | Target | IC50 (µM) | MIC (µM) on Mtb H37Rv | Cytotoxicity (IC50 in µM) | Cell Line |

| PyrBTZ01 | Pyrimidine-based | DprE1 | 1.61 | - | - | - |

| PyrBTZ02 | Pyrimidine-based | DprE1 | 7.34 | - | - | - |

| Unnamed | Pyrimidino-morpholine | DprE1 | - | 0.6 - 1.7 | pIC50 4.3 - 4.5 | HepG2 |

| Selamectin | - | DprE1 | - | 5.1 | - | - |

Data sourced from multiple studies.[6][7]

Signaling and Biosynthetic Pathways

The following diagrams illustrate the arabinan biosynthesis pathway and the mechanism of action of DprE1 inhibitors.

Caption: Arabinan biosynthesis pathway and the point of inhibition by DprE1 inhibitors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize DprE1 inhibitors.

DprE1 Enzyme Activity and Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DprE1 by monitoring the reduction of an electron acceptor.[3]

Materials:

-

Purified recombinant DprE1 enzyme

-

Farnesylphosphoryl-β-D-ribofuranose (FPR) as a substrate (a shorter-chain analog of the natural substrate DPR)

-

2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DprE1 inhibitor dissolved in DMSO

-

UV-visible spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPR, and DCPIP in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 25°C).

-

To determine inhibitor activity, pre-incubate the DprE1 enzyme with various concentrations of the inhibitor for a defined period (e.g., 7 minutes).

-

Initiate the enzymatic reaction by adding the DprE1 enzyme (or the enzyme-inhibitor mixture) to the cuvette.

-

Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the DprE1 activity.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the initial velocities against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Caption: Workflow for the DprE1 spectrophotometric inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an inhibitor that prevents visible growth of Mtb.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

DprE1 inhibitor

-

96-well microplates

-

Resazurin dye (for viability assessment)

Procedure:

-

Prepare a serial dilution of the DprE1 inhibitor in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of Mtb H37Rv. Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for a further 24 hours.

-

Determine the MIC as the lowest inhibitor concentration at which the color of the resazurin remains blue (indicating no bacterial growth), while the positive control turns pink (indicating bacterial growth).

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified based on their mechanism of action:

-

Covalent Inhibitors: These compounds, which typically contain a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[2][8] The inhibitor acts as a prodrug that is activated by the reduced flavin cofactor (FADH2) within the enzyme's active site.[8] This covalent modification permanently inactivates the enzyme.

Caption: Simplified mechanism of covalent inhibition of DprE1.

-

Non-covalent Inhibitors: These compounds bind reversibly to the active site of DprE1, competing with the natural substrate, DPR. Their binding is driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conclusion

DprE1 has been validated as a highly vulnerable and druggable target for the development of new anti-tuberculosis agents. The inhibition of this essential enzyme effectively blocks the biosynthesis of the mycobacterial cell wall, leading to potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb. The diverse scaffolds of DprE1 inhibitors currently under investigation, along with a deep understanding of their mechanism of action, provide a strong foundation for the future development of novel and effective treatments for tuberculosis. The experimental protocols and data presented in this guide offer a framework for the continued research and development of this promising class of antimycobacterial compounds.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. uniprot.org [uniprot.org]

- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DprE1-IN-6 In Vitro Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the in vitro activity of DprE1 inhibitors, with a focus on the conceptual compound DprE1-IN-6 . These guidelines are intended for researchers and scientists involved in the discovery and development of novel anti-tubercular agents.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall.[1][2][3][4][5][6] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[2][7][8] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the Mycobacterium tuberculosis cell wall.[1][2][8] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death, making it a prime target for novel anti-tuberculosis drugs.[1][4] DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[2]

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The synthesis of the arabinan component of the mycobacterial cell wall is a multi-step process. DprE1 catalyzes the initial oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2 reduces DPX to DPA. DPA then serves as the arabinofuranosyl donor for the biosynthesis of arabinogalactan and lipoarabinomannan. This compound, as an inhibitor, is designed to block the activity of DprE1, thereby halting the entire downstream pathway.

Caption: DprE1/DprE2 pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing key quantitative parameters for a novel DprE1 inhibitor based on the assays described below.

| Parameter | Description | This compound (Hypothetical Data) | PBTZ169 (Reference) | Ty38c (Reference) |

| IC50 (nM) | The half maximal inhibitory concentration of the compound against DprE1 enzyme activity. | Data not available | ~1 | ~100 |

| Mechanism of Inhibition | The mode of inhibitory action (e.g., covalent, non-covalent, competitive, non-competitive). | To be determined | Covalent | Non-covalent |

| MICMtb (µM) | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv. | Data not available | ~0.003 | Data not available |

| CC50 (µM) | The half maximal cytotoxic concentration against a mammalian cell line (e.g., Vero, HepG2). | To be determined | >10 | Data not available |

| Selectivity Index (SI) | The ratio of CC50 to MICMtb, indicating the therapeutic window. | To be determined | >3333 | Data not available |

Experimental Protocols

Two common methods for determining the in vitro activity of DprE1 inhibitors are the Amplex Red assay and the radioactive substrate conversion assay.

Protocol 1: DprE1 Inhibition Assay using Amplex Red

This assay measures the production of hydrogen peroxide, a byproduct of DprE1 activity when using farnesyl-phosphoryl-β-d-ribofuranose (FPR) as a substrate and oxygen as an electron acceptor.

Materials:

-

Purified DprE1 enzyme

-

FAD (Flavin adenine dinucleotide)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Farnesyl-phosphoryl-β-d-ribofuranose (FPR)

-

This compound (or other test inhibitor)

-

Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of DprE1, FAD, HRP, Amplex Red, and FPR in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

This compound at various concentrations (typically a serial dilution)

-

DprE1 enzyme

-

FAD

-

HRP

-

Amplex Red

-

-

Include control wells:

-

Positive control: All reagents except the inhibitor.

-

Negative control: All reagents except the DprE1 enzyme.

-

-

-

Initiate Reaction:

-

Start the reaction by adding the substrate, FPR.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the DprE1 Amplex Red assay.

Protocol 2: Radioactive Substrate ([14C]-DPR) Conversion Assay

This assay directly measures the enzymatic conversion of radiolabeled DPR to its product, DPX (in the absence of DprE2) or DPA (in the presence of DprE2), and is considered a more direct measure of DprE1 activity.

Materials:

-

Purified DprE1 and DprE2 enzymes

-

[14C]-labeled decaprenylphosphoryl-β-d-ribose ([14C]-DPR)

-

FAD, ATP, NAD, NADP

-

This compound (or other test inhibitor)

-

Assay buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2

-

IGEPAL CA-630

-

TLC plates (Silica gel 60)

-

Scintillation counter or phosphorimager

Procedure:

-

Enzyme-Inhibitor Incubation:

-

In a microcentrifuge tube, pre-incubate the DprE1 enzyme with varying concentrations of this compound for 30 minutes at 30°C.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the enzyme (with or without inhibitor), FAD, ATP, NAD, and NADP in the assay buffer.

-

-

Initiate Reaction:

-

Start the reaction by adding [14C]-DPR.

-

-

Incubation:

-

Incubate the reaction mixture for a specific time (e.g., 1-2 hours) at 37°C.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

-

Extract the lipid-soluble substrates and products.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted material onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate DPR, DPX, and DPA.

-

-

Detection and Quantification:

-

Visualize the radioactive spots using a phosphorimager or by autoradiography.

-

Quantify the radioactivity in the spots corresponding to the substrate and product(s) using a scintillation counter or by densitometry.

-

-

Data Analysis:

-

Calculate the percentage of conversion of [14C]-DPR to [14C]-DPX or [14C]-DPA.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value as described in Protocol 1.

-

Caption: Workflow for the [14C]-DPR conversion assay.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of DprE1 inhibitors like this compound. The choice of assay will depend on the available resources and the specific research question. The Amplex Red assay is a high-throughput, fluorescence-based method suitable for primary screening, while the radioactive substrate conversion assay offers a more direct and mechanistic assessment of enzyme inhibition. Consistent and careful execution of these protocols will yield reliable data to guide the development of new and effective treatments for tuberculosis.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DprE1 Is a Vulnerable Tuberculosis Drug Target Due to Its Cell Wall Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of DprE1-IN-6 against Mycobacterium tuberculosis

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the discovery and development of novel antitubercular agents that act on new molecular targets. One such promising target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2]

DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[3][4] Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][4][5] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[3][4][6] Inhibition of DprE1 disrupts this pathway, leading to compromised cell wall integrity and subsequent bacterial death.[1] The absence of a human homolog makes DprE1 an attractive and specific target for novel anti-TB drugs.[1]

DprE1-IN-6 is a novel investigative inhibitor targeting the DprE1 enzyme. This document provides a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis, a critical step in the preclinical evaluation of its antimycobacterial potential.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.[3]

-

Covalent Inhibitors: Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are nitroaromatic compounds.[3][5] These compounds act as prodrugs that are activated by the reduced flavin cofactor (FADH2) within the DprE1 active site. The nitro group is reduced to a reactive nitroso species, which then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[3][5][7]

-

Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, thereby competitively inhibiting the enzyme's activity.[3]

The following diagram illustrates the DprE1 pathway and the point of inhibition.

Caption: DprE1 pathway and inhibition by this compound.

Experimental Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the widely accepted Microplate Alamar Blue Assay (MABA).

Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth (Difco)

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment (BBL)

-

Glycerol

-

Tween 80

-

This compound (stock solution prepared in DMSO)

-

Isoniazid or Rifampicin (as a positive control)

-

Alamar Blue reagent (Invitrogen)

-

Sterile 96-well microplates with lids (flat-bottom)

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Experimental Workflow

The overall workflow for the MIC determination is depicted below.

Caption: Workflow for MIC determination using MABA.

Detailed Procedure

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) OADC at 37°C until it reaches mid-log phase (OD600 of 0.4-0.8).

-

Adjust the culture turbidity with 7H9 broth to match a 0.5 McFarland standard.

-

Prepare the final inoculum by diluting this adjusted culture 1:20 in 7H9 broth to yield approximately 5 x 10^5 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate or in tubes to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL). The final DMSO concentration should not exceed 1%, as higher concentrations can be toxic to the bacteria.

-

-

Assay Setup:

-

In a sterile 96-well microplate, add 100 µL of the appropriate this compound dilution to each well.

-

Include wells for a positive control (a known anti-TB drug like Isoniazid), a negative control (no drug, only inoculum), and a sterility control (no drug, no inoculum). Also, include a control for the highest concentration of DMSO used.

-

Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control wells.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the microplate with a lid and place it in a secondary container.

-

Incubate at 37°C for 7 days in a humidified incubator.

-

-

Addition of Alamar Blue and Result Interpretation:

-

After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

-

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. Below is a template for data presentation.

| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) |

| This compound | ||||

| Isoniazid (Control) |

Note: The experiment should be performed in triplicate to ensure reproducibility.

Summary and Conclusion

The protocol described provides a robust and standardized method for determining the in vitro antimycobacterial activity of this compound. Accurate determination of the MIC is a foundational step in the drug development pipeline, providing essential data for further preclinical and clinical studies. The potent and specific mechanism of action of DprE1 inhibitors highlights their potential as next-generation therapeutics for combating tuberculosis.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. geneonline.com [geneonline.com]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GtR [gtr.ukri.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

DprE1-IN-6: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1-IN-6 is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[1] DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, key components of the cell wall of Mycobacterium tuberculosis (Mtb). Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death. This makes DprE1 an attractive target for the development of new anti-tuberculosis drugs. This compound, also identified as compound 56 in the cited literature, has demonstrated significant antimycobacterial activity against the Mtb H37Rv strain and various drug-resistant strains.[1][2]

This document provides detailed application notes and protocols for the use of this compound in cell-based assays, focusing on its solubility and preparation for determining its minimum inhibitory concentration (MIC) against M. tuberculosis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | [1] |

| Organism | Mycobacterium tuberculosis H37Rv | [1][2] |

| Minimum Inhibitory Concentration (MIC) | 1 µM | [1][2] |

| Aqueous Solubility | >90 µM | [1] |

| General Solubility | Expected to be soluble in DMSO | Inferred from common practice |

| Microsomal Stability | High | [2] |

| Clearance | Medium | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DprE1-mediated pathway in mycobacterial cell wall synthesis and the experimental workflow for preparing this compound for cell-based assays.

Caption: DprE1 catalyzes the epimerization of DPR to DPA, a precursor for the mycobacterial cell wall.

Caption: Workflow for preparing this compound for cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed based on its molecular weight (388.47 g/mol ).

-

Mass (mg) = 10 mmol/L * 1 L * 388.47 g/mol * 1000 mg/g = 3.8847 mg for 1 mL

-

-

Dissolution: Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol for Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

-

Sterile 96-well microplates (clear, flat-bottom)

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water, protected from light)

-

Sterile 100% DMSO

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD

600of 0.4-0.6). -

Adjust the turbidity of the bacterial culture with fresh medium to match a 0.5 McFarland standard.

-

Dilute this suspension 1:20 in the assay medium to obtain the final inoculum.

-

-

Assay Plate Preparation:

-

In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

-

Prepare a series of working solutions of this compound by performing 2-fold serial dilutions of the 10 mM stock solution in 100% DMSO.

-

Add 2 µL of the serially diluted this compound solutions to the corresponding wells of the microplate. This will result in a further 1:50 dilution in the assay medium, ensure the final DMSO concentration does not exceed 2%.

-

Include a positive control (no drug) and a negative control (no bacteria). For the positive control, add 2 µL of 100% DMSO.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.

-

Seal the plates with a breathable sealant or place them in a humidified container.

-

Incubate the plates at 37°C for 5-7 days.

-

-

Addition of Resazurin and Readout:

-

After the incubation period, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plates at 37°C for 16-24 hours.

-

Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

-

Conclusion

This compound is a promising anti-tuberculosis agent with potent activity against M. tuberculosis. The provided protocols offer a framework for researchers to handle and evaluate this compound in cell-based assays. Adherence to proper sterile techniques and safety precautions for working with M. tuberculosis is paramount. The high aqueous solubility and known MIC of this compound make it a valuable tool for further research and development in the fight against tuberculosis.

References

Application Notes and Protocols for Cytotoxicity Testing of DprE1-IN-6 on Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1][2] This enzyme is essential for the viability of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs.[3][4] DprE1 inhibitors represent a promising class of antimicrobial agents designed to specifically target this enzyme, leading to the disruption of the bacterial cell wall and subsequent cell death.[5] One of the significant advantages of targeting DprE1 is its absence in humans, which suggests a potentially high therapeutic index and lower risk of on-target toxicity in mammalian cells.[6]

DprE1-IN-6 is a novel small molecule inhibitor of DprE1. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its safety profile, including its potential cytotoxicity to mammalian cells, is a critical step in the preclinical development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound and other DprE1 inhibitors.

While DprE1 is not present in mammalian cells, off-target effects of DprE1 inhibitors can potentially lead to cytotoxicity. For example, some DprE1 inhibitors have shown cytotoxicity in various human cell lines, such as HepG2. The benzothiazinone DprE1 inhibitor, BTZ-043, exhibited a half-maximal inhibitory concentration (IC50) of 11.5 µM in HepG2 cells, while another inhibitor, Macozinone (PBTZ-169), showed an IC50 of 127 µM in the same cell line.[6] This highlights the importance of experimental validation of the cytotoxicity of new DprE1 inhibitors.

This document outlines standard methodologies for determining the cytotoxic potential of this compound, presents a template for data organization, and includes diagrams of relevant pathways and experimental workflows.

Data Presentation

A crucial aspect of cytotoxicity testing is the clear and concise presentation of quantitative data. The following table provides a structured format for summarizing the cytotoxic effects of this compound on various mammalian cell lines. This allows for easy comparison of the compound's potency across different cell types and against reference compounds.

Table 1: Cytotoxicity of DprE1 Inhibitors on Mammalian Cell Lines

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI)¹ | Reference Compound | Reference IC50 (µM) |

| This compound | HepG2 | MTT | 48 | Data | Calculate | Doxorubicin | Data |

| This compound | A549 | MTT | 48 | Data | Calculate | Doxorubicin | Data |

| This compound | VERO | XTT | 48 | Data | Calculate | Doxorubicin | Data |

| This compound | THP-1 | LDH | 24 | Data | Calculate | Staurosporine | Data |

| BTZ-043 | HepG2 | - | - | 11.5 | - | - | - |

| Macozinone | HepG2 | - | - | 127 | - | - | - |

¹ Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (IC50 in a mammalian cell line) to the effective antimicrobial concentration (e.g., MIC against M. tuberculosis). A higher SI value indicates greater selectivity for the microbial target over the host cells.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate cytotoxicity assessment. The following are standard protocols for commonly used cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

-

This compound (and other test compounds)

-

Mammalian cell lines (e.g., HepG2, A549, VERO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-